4-Methylumbelliferone sulfate

説明

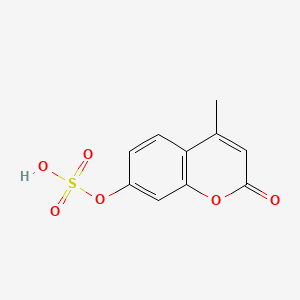

Structure

3D Structure

特性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYLLJCBCKRIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15220-11-8 (potassium salt) | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025892631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60864564 | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25892-63-1 | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25892-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025892631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mastering the Synthesis and Purification of 4-Methylumbelliferone Sulfate: A Guide for High-Purity Production

An In-depth Technical Guide for the Research Community

Abstract

4-Methylumbelliferone sulfate (4-MUS) is an indispensable tool in biomedical research, primarily serving as a fluorogenic substrate for the detection and quantification of sulfatase enzyme activity.[1][2] The enzymatic cleavage of the sulfate moiety releases the highly fluorescent compound 4-methylumbelliferone (4-MU), providing a sensitive and continuous method for monitoring enzyme kinetics.[2] The reliability of such assays is critically dependent on the purity of the 4-MUS substrate. This technical guide provides a comprehensive overview of the robust chemical and enzymatic synthesis methodologies for 4-MUS, details rigorous purification strategies essential for research-grade quality, and outlines the analytical techniques required for its structural and purity validation.

Introduction: The Significance of 4-Methylumbelliferone and its Sulfated Metabolite

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin derivative with notable biological activities and intrinsic fluorescence.[3][4] Its properties have led to its use as a pH-sensitive indicator and as a pharmacological agent investigated for its role in inhibiting hyaluronic acid synthesis, which has implications in cancer, inflammation, and fibrosis research.[5][6]

In biological systems, 4-MU is primarily metabolized through glucuronidation and sulfation.[7] The sulfated form, 4-methylumbelliferone sulfate (4-MUS), is not merely a metabolite but has been harnessed by the scientific community as a pivotal reagent.[8] When a sulfatase enzyme cleaves the sulfate group from 4-MUS, it liberates 4-MU, which exhibits strong blue fluorescence under UV light, a property the sulfated precursor lacks.[1][9] This "turn-on" fluorescent response forms the basis of highly sensitive enzymatic assays. This guide offers researchers the foundational knowledge to produce and purify 4-MUS, ensuring the integrity and reproducibility of their experimental results.

Chemical Synthesis of 4-Methylumbelliferone Sulfate

The most established route for synthesizing 4-MUS is the direct sulfation of the phenolic hydroxyl group of 4-methylumbelliferone. This reaction is an electrophilic substitution where a sulfating agent provides a sulfur trioxide (SO₃) moiety that is attacked by the electron-rich phenoxide.

The Chloro-Sulfate Pyridine Method: A Robust Protocol

A widely adopted and effective method for sulfation involves using a complex of chlorosulfonic acid and pyridine.[10] Pyridine serves a dual role: it acts as a base to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and it moderates the reactivity of the sulfating agent.

Causality Behind Experimental Choices:

-

Low Temperature: The initial reaction is conducted in an ice bath (0°C) to control the highly exothermic addition of chlorosulfonic acid and prevent unwanted side reactions or degradation of the starting material.[10]

-

Anhydrous Solvent: Solvents like N,N-dimethylformamide (DMF) are used to dissolve the reactants and must be anhydrous to prevent the sulfating agent from being quenched by water.[10]

-

Basic Workup: The reaction is quenched with a base like potassium hydroxide (KOH) to neutralize excess acid and to precipitate the final product as its more stable and water-soluble potassium salt.[10]

Experimental Protocol: Synthesis of 4-MUS Potassium Salt

-

Reagent Preparation: In a fume hood, carefully and slowly add chlorosulfonic acid to an equal molar amount of anhydrous pyridine in a flask submerged in an ice bath. Stir the mixture until a solid complex forms.

-

Dissolution: Dissolve 4-methylumbelliferone in a minimal amount of anhydrous N,N-dimethylformamide (DMF) or formamide.[10]

-

Reaction: Slowly add the 4-methylumbelliferone solution to the prepared sulfating reagent while maintaining the temperature at 0°C.

-

Incubation: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for approximately 18 hours to ensure complete conversion.[10]

-

Quenching and Precipitation: Carefully pour the reaction mixture over crushed ice. While stirring vigorously, add a cold aqueous solution of potassium hydroxide (KOH) until the solution is basic (pH ~10). This neutralizes the mixture and forms the potassium salt of 4-MUS.[10]

-

Isolation: The crude 4-MUS potassium salt will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual impurities.

Data Presentation: Key Reaction Parameters

| Parameter | Optimal Condition | Rationale and Effect on Reaction |

| Temperature | 0°C initially, then ambient | Controls reaction rate and minimizes the formation of by-products.[10] |

| Solvent | Anhydrous DMF or Formamide | Facilitates dissolution of reactants and provides a suitable reaction medium.[10] |

| Sulfating Agent | Chlorosulfonic acid-pyridine complex | Provides the sulfate group for esterification in a controlled manner.[10] |

| Reaction Time | ~18 hours | Ensures the reaction proceeds to completion for maximum yield.[10] |

| Base Addition | Ice-cold aqueous KOH | Neutralizes the reaction and facilitates the formation of the stable potassium salt.[10] |

Visualization: Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of 4-MUS potassium salt.

Enzymatic Synthesis: A Green Chemistry Approach

As an alternative to chemical synthesis, enzymatic methods offer high specificity under mild reaction conditions. Bacterial aryl sulfotransferases (ASTs) can catalyze the transfer of a sulfonate group to phenolic acceptors like 4-MU.[11] This approach avoids harsh chemicals and complex workups. Modern methods often use PAPS-independent ASTs, which can utilize more stable and inexpensive sulfate donors.[11]

Principle of Enzymatic Sulfation

This method uses a recombinant AST enzyme, often in the form of a crude cell lysate for cost-effectiveness, to transfer a sulfate group from a donor molecule, such as p-nitrophenyl sulfate (pNPS), to 4-methylumbelliferone.[11]

Conceptual Protocol for Enzymatic Synthesis

-

Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-glycine, pH 8.9).[11]

-

Reactant Dissolution: Dissolve 4-methylumbelliferone (the acceptor) and p-nitrophenyl sulfate (the donor) in the reaction buffer. A small amount of a co-solvent like acetone may be needed for the acceptor.[11]

-

Enzyme Addition: Initiate the reaction by adding the AST enzyme, either as a purified protein or as a cell lysate containing the overexpressed enzyme.[11]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 24 hours.[11]

-

Termination: Stop the reaction by heat inactivation (e.g., 5 minutes at 99°C).[11]

-

Purification: The product can then be purified using chromatographic techniques as described in the following section.

Visualization: Enzymatic Synthesis Pathway

Caption: Enzymatic synthesis of 4-MUS using an aryl sulfotransferase.

Purification Strategies for High-Purity 4-MUS

Achieving high purity is paramount, as contaminants such as unreacted 4-MU can cause high background fluorescence and interfere with enzyme assays. A multi-step purification approach is often necessary.

Recrystallization: The Primary Purification Step

Recrystallization is a powerful technique that leverages the differences in solubility between the desired product and impurities. For the potassium salt of 4-MUS, recrystallization from basic water is highly effective.[10]

Step-by-Step Recrystallization Protocol:

-

Dissolve the crude 4-MUS potassium salt in a minimum volume of hot, slightly basic water (pH adjusted to ~10 with KOH).[10]

-

Hot filter the solution if any insoluble impurities are present.

-

Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

-

Collect the resulting yellow crystals by vacuum filtration.[10]

-

Wash the crystals with a small amount of ice-cold water or ethanol and dry under vacuum.

-

Repeat the process if necessary to achieve the desired purity, though some product loss will occur with each cycle.[10]

Chromatographic Methods for Final Polishing

For applications requiring the highest purity, chromatographic methods are employed to separate the target compound from structurally similar impurities.

-

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. For 4-MUS, a silica gel column with a solvent system such as a mixture of ethyl acetate and dichloromethane can be effective.[10]

-

Ion-Exchange and Gel Filtration Chromatography: These methods are particularly useful for purifying sulfated compounds synthesized enzymatically.[12] Ion-exchange chromatography separates molecules based on charge, while gel filtration separates them based on size.

Visualization: Post-Synthesis Purification Workflow

Caption: A typical purification workflow for achieving high-purity 4-MUS.

Quality Control and Characterization

A self-validating protocol requires rigorous analysis to confirm both the identity and purity of the final product.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized 4-MUS, ensuring the sulfate group has been added to the correct position.[12]

-

Elemental Analysis: This technique provides the empirical formula of the compound, which can be compared to the theoretical values to verify its composition.[12]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 4-MUS.[13]

Sample HPLC Protocol:

-

System: Reversed-phase HPLC with a C18 column.[13]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[13]

-

Detection: UV detection at a wavelength where both 4-MU and 4-MUS absorb, or more sensitively, fluorescence detection (Excitation: ~365 nm, Emission: ~460 nm) after post-column pH adjustment to detect any trace 4-MU contamination.[9][13]

Data Presentation: Analytical Characterization Parameters

| Technique | Parameter Measured | Purpose |

| ¹H and ¹³C NMR | Chemical shifts, coupling constants | Confirms the molecular structure and position of the sulfate group.[12] |

| HPLC | Retention time, peak area | Determines purity by separating the product from impurities and unreacted starting material.[13] |

| LC-MS/MS | Mass-to-charge ratio (m/z) | Confirms molecular weight and can be used for highly sensitive quantification.[7] |

| Elemental Analysis | %C, %H, %S | Verifies the elemental composition of the final compound.[12] |

Conclusion

The successful synthesis and purification of 4-methylumbelliferone sulfate are critical for its reliable use in research. The chloro-sulfate pyridine method offers a high-yield chemical route, while enzymatic synthesis presents a milder, more specific alternative. Rigorous purification, primarily through recrystallization and supplemented by chromatography, is non-negotiable for producing a substrate suitable for sensitive fluorogenic assays. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently produce high-purity 4-MUS, ensuring the accuracy and validity of their enzymatic studies.

References

-

Inui, K., et al. (1983). Synthesis of 4-methylumbelliferyl-beta-D-N-acetylglucosamine-6-sulfate and its use in classification of GM2 gangliosidosis genotypes. PubMed. Available at: [Link]

-

Tsitrina, A. A., et al. (2020). 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing. PMC. Available at: [Link]

-

Nagy, N., et al. (2015). 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer. PMC. Available at: [Link]

-

Turner BioSystems. (2003). A TBS-380 Mini-Fluorometer Method for 4-methylumbelliferone. Available at: [Link]

-

Li, Y., et al. (2018). Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities. PMC. Available at: [Link]

-

Tsitrina, A. A., et al. (2020). 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing. MDPI. Available at: [Link]

-

Nagy, N., et al. (2022). The pharmacokinetics and pharmacodynamics of 4-methylumbelliferone and its glucuronide metabolite in mice. bioRxiv. Available at: [Link]

-

Slaninová, E., et al. (2024). New Bacterial Aryl Sulfotransferases: Effective Tools for Sulfation of Polyphenols. ACS Publications. Available at: [Link]

-

Lab Supplies. (n.d.). 4-Methylumbelliferyl sulfate potassium salt, sulfatase substrate. Available at: [Link]

-

Mustafa, Y. F., et al. (2021). 4-Methylumbelliferone And Its Derived Compounds: A Brief Review Of Their Cytotoxicity. Egyptian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methylumbelliferone (compound 1). Available at: [Link]

-

Mustafa, Y. F., et al. (2020). Antitumor Attributes of 4-Methylumbelliferone-Based Derivatives: A Review. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

Zimmerman, C. L., et al. (1991). High-performance liquid chromatographic method for the direct determination of 4-methylumbelliferone and its glucuronide and sulfate conjugates. Application to studies in the single-pass in situ perfused rat intestine-liver preparation. PubMed. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. scientificlabs.com [scientificlabs.com]

- 9. promega.com [promega.com]

- 10. Buy 4-Methylumbelliferone sulfate | 25892-63-1 [smolecule.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 4-methylumbelliferyl-beta-D-N-acetylglucosamine-6-sulfate and its use in classification of GM2 gangliosidosis genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic method for the direct determination of 4-methylumbelliferone and its glucuronide and sulfate conjugates. Application to studies in the single-pass in situ perfused rat intestine-liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorogenic Sentinel: A Technical Guide to 4-Methylumbelliferone Sulfate in High-Throughput Sulfatase Assays

For researchers, scientists, and drug development professionals engaged in the study of sulfatase enzymes, the selection of a sensitive and reliable substrate is paramount. Among the array of available options, 4-Methylumbelliferone Sulfate (4-MUS) has established itself as a cornerstone fluorogenic substrate. Its utility is rooted in a simple yet elegant principle: the enzymatic liberation of a highly fluorescent reporter molecule from a non-fluorescent precursor. This guide provides an in-depth technical exploration of the spectral properties of 4-MUS and its cleavage product, 4-Methylumbelliferone (4-MU), offering field-proven insights into the optimization of sulfatase assays for robust and reproducible results.

The Core Principle: A Transition from Darkness to Light

The fundamental basis of a 4-MUS-based sulfatase assay lies in the enzymatic hydrolysis of the sulfate ester bond. 4-MUS itself is essentially non-fluorescent. The covalent attachment of a sulfate group to the 7-hydroxyl position of the 4-methylcoumarin core significantly alters the electronic structure of the molecule, quenching its intrinsic fluorescence.[1] Upon interaction with a sulfatase enzyme, this bond is cleaved, releasing the highly fluorescent 4-Methylumbelliferone (4-MU). The rate of 4-MU formation, and therefore the increase in fluorescence, is directly proportional to the sulfatase activity in the sample.

This enzymatic conversion is the linchpin of the assay's sensitivity, allowing for the detection of minute amounts of enzyme activity. The stark contrast between the fluorescence of the substrate and the product provides a high signal-to-noise ratio, a critical requirement for high-throughput screening and kinetic studies.

Spectral Properties: A Tale of Two Molecules

A comprehensive understanding of the excitation and emission spectra of both 4-MUS and 4-MU is essential for accurate experimental design and data interpretation.

4-Methylumbelliferone Sulfate (4-MUS): The Quenched Precursor

While often described as non-fluorescent, it is more accurate to state that 4-MUS exhibits very weak fluorescence. The substitution of the hydroxyl group with a sulfate moiety shifts the absorbance maximum to a shorter wavelength and significantly diminishes the quantum yield.

| Property | Wavelength (nm) | Notes |

| Maximum Absorbance (λabs) | ~334 nm | The molecule absorbs light most efficiently at this wavelength. |

| Maximum Emission (λem) | ~370 nm | The fluorescence emission, though weak, is centered at this wavelength. |

Table 1: Spectral Properties of 4-Methylumbelliferone Sulfate (4-MUS). Data sourced from Guidechem.[1]

The minimal fluorescence of 4-MUS is a key advantage, as it contributes very little to the background signal in an assay, thereby enhancing sensitivity.

4-Methylumbelliferone (4-MU): The Fluorescent Reporter

The enzymatic release of 4-MU results in a dramatic increase in fluorescence. The spectral properties of 4-MU are, however, highly dependent on the pH of the surrounding environment due to the deprotonation of its 7-hydroxyl group.[2]

In acidic to neutral conditions, the hydroxyl group is protonated, and the molecule exhibits moderate fluorescence with an excitation maximum around 320 nm. As the pH increases above the pKa of the 7-hydroxyl group (~7.6-7.8), it deprotonates to form the phenolate anion. This anionic form is significantly more fluorescent and experiences a bathochromic (red) shift in its excitation maximum to approximately 360-365 nm. The emission maximum remains relatively constant at around 445-450 nm.

| Condition | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Relative Fluorescence |

| Acidic to Neutral pH | ~320 | ~445-450 | Weak to Moderate |

| Alkaline pH (>9) | ~360-365 | ~445-450 | Strong |

Table 2: pH-Dependent Spectral Properties of 4-Methylumbelliferone (4-MU). Data compiled from multiple sources.[2][3]

This pH-dependent fluorescence is a critical consideration in assay design. Most sulfatases have optimal activity at acidic or neutral pH. Therefore, a "stopped-flow" approach is often employed, where the enzymatic reaction is terminated by the addition of a high pH buffer (e.g., glycine-carbonate buffer, pH 10.5). This step serves two purposes: it halts the enzymatic reaction, providing a defined endpoint, and it maximizes the fluorescence of the generated 4-MU, thereby amplifying the signal for detection.

The Enzymatic Reaction and Assay Workflow

The following diagram illustrates the core principle of a sulfatase assay using 4-MUS.

A typical experimental workflow for a fluorometric sulfatase assay in a microplate format is outlined below.

Sources

An In-depth Technical Guide to 4-Methylumbelliferyl Sulfate: Principles and Applications in Sulfatase Activity Assays

Introduction: Unveiling a Workhorse of Fluorogenic Enzyme Assays

In the landscape of modern drug discovery and biomedical research, the sensitive and accurate quantification of enzyme activity is paramount. Among the arsenal of tools available to researchers, fluorogenic substrates stand out for their ability to provide a direct and highly sensitive measure of enzymatic reactions. 4-Methylumbelliferyl sulfate (4-MUS) has long been established as a cornerstone fluorogenic substrate for the detection and characterization of sulfatase activity.[1][2] Its utility spans a wide range of applications, from fundamental enzymology to high-throughput screening for potential therapeutic agents.[2]

This technical guide provides a comprehensive overview of the chemical structure, properties, and practical applications of 4-methylumbelliferyl sulfate. Moving beyond a simple recitation of facts, this document offers insights into the causality behind experimental design and provides a robust framework for the successful implementation of 4-MUS-based assays in a research setting.

Chemical and Physical Properties of 4-Methylumbelliferyl Sulfate

4-Methylumbelliferyl sulfate is a coumarin derivative that, in its sulfated form, is essentially non-fluorescent.[2] The enzymatic cleavage of the sulfate group by a sulfatase liberates the highly fluorescent product, 4-methylumbelliferone (4-MU).[1][3] This principle forms the basis of its application in enzyme assays. The compound is most commonly available as a stable potassium salt.[3][4]

Structural and Molecular Characteristics

-

Chemical Name: (4-methyl-2-oxochromen-7-yl) hydrogen sulfate[5]

-

Common Synonyms: 4-MUS, Potassium 4-methylumbelliferyl sulfate, Hymecromone sulfate[5]

-

Molecular Formula: C₁₀H₈O₆S (acid form), C₁₀H₇KO₆S (potassium salt)[3]

-

Molecular Weight: 256.23 g/mol (acid form), 294.32 g/mol (potassium salt)[3][5][6]

-

CAS Number: 25892-63-1 (acid form), 15220-11-8 (potassium salt)[5]

Solubility and Storage

For optimal performance and longevity, proper handling and storage of 4-methylumbelliferyl sulfate are critical. The potassium salt is a powder that should be stored at -20°C and protected from light.[4] It is soluble in water, with a reported solubility of 5 mg/mL, forming a clear, colorless solution.[6][7] For assay preparation, stock solutions are typically made in sterile, deionized water.[8]

The Principle of Fluorogenic Sulfatase Assays

The utility of 4-methylumbelliferyl sulfate lies in the profound change in its optical properties upon enzymatic hydrolysis.

dot

Caption: General workflow for a fluorometric sulfatase assay.

-

Prepare 4-MU Standard Curve:

-

Create a working solution of 10 µM 4-MU by diluting the 1 mM stock in the Assay Buffer.

-

Perform serial dilutions of the 10 µM 4-MU working solution in Assay Buffer to generate a range of standards (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, and 10 µM). [8] * Transfer a defined volume of each standard to the wells of a 96-well black, opaque microplate. Add the Stop Solution to these wells.

-

-

Set up the Enzymatic Reaction:

-

In separate wells of the microplate, add your diluted enzyme samples.

-

Include appropriate controls:

-

No-Enzyme Control: Assay Buffer without the enzyme sample.

-

No-Substrate Control: Diluted enzyme sample with Assay Buffer instead of the substrate solution.

-

-

-

Initiate the Reaction:

-

Add a working solution of 4-methylumbelliferyl sulfate (e.g., 2X concentration) to the wells containing the enzyme samples and the no-enzyme control to start the reaction. [8]The final concentration of the substrate should be optimized based on the Km of the enzyme.

-

-

Incubation:

-

Incubate the reaction plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined amount of time. [9]This incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

After the incubation period, add the Stop Solution to all wells of the enzymatic reaction to terminate the reaction and maximize the fluorescence of the product. [8][9]6. Fluorescence Measurement:

-

Measure the fluorescence intensity of the plate using a fluorescence plate reader with excitation set to approximately 360 nm and emission at approximately 450 nm. [9]

-

III. Data Analysis

-

Standard Curve: Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) of the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c). The slope (m) of this line will be used to convert the RFU of the samples to the molar amount of 4-MU produced.

-

Calculate Enzyme Activity:

-

Subtract the average RFU of the no-enzyme control from the RFU of each enzyme sample to correct for background fluorescence.

-

Use the slope of the standard curve to convert the background-subtracted RFU to the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units such as nmol of product formed per minute per mg of protein (nmol/min/mg).

-

Conclusion: A Versatile Tool for Advancing Research

4-Methylumbelliferyl sulfate remains an indispensable tool for researchers and drug development professionals investigating the role of sulfatases in health and disease. Its robust and sensitive fluorogenic properties, when coupled with a thorough understanding of the underlying chemical principles and assay parameters, enable the generation of high-quality, reproducible data. By carefully considering factors such as pH, substrate concentration, and appropriate controls, researchers can harness the full potential of this classic fluorogenic substrate to advance our understanding of sulfatase biology and accelerate the discovery of novel therapeutics.

References

- Anundi, I., Kauffman, F. C., el-Mouelhi, M., & Thurman, R. G. (1987). Hydrolysis of 4-methylumbelliferyl sulfate in periportal and pericentral areas of the liver lobule. Archives of Toxicology, 60(1-3), 69–72.

-

PubChem. (n.d.). 4-Methylumbelliferyl sulfate. Retrieved from [Link]

-

ResearchGate. (n.d.). (a), (b) and (c) Fluorescence excitation and emission spectra of 4MU at different pH and (d) relationship between fluorescence intensity and pH. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on the fluorescence of methylumbelliferone. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of the arylsulphatase of Patella vulgata with 4-methylumbelliferone sulphate. Retrieved from [Link]

-

Lab Supplies. (n.d.). 4-Methylumbelliferyl sulfate potassium salt, sulfatase substrate. Retrieved from [Link]

-

PubMed. (n.d.). A fluorogenic substrate for the continuous assaying of aryl sulfatases. Retrieved from [Link]

-

Glycosynth. (n.d.). 4-Methylumbelliferyl beta-D-galactopyranoside-6-sulfate sodium salt. Retrieved from [Link]

- Google Patents. (n.d.). EP2687598B1 - Method for assaying arylsulfatase activity.

-

PubMed. (n.d.). Characteristics of fluoroprobes for measuring intracellular pH. Retrieved from [Link]

-

Experientia. (n.d.). Mammalian arylsulfatases A and B: relative rates of hydrolysis of artificial substrates. Retrieved from [Link]

-

PubMed. (n.d.). Arylsulfatase G, a novel lysosomal sulfatase. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of (A) the spontaneous hydrolysis of 4-methylumbelliferyl butyrate (4-MUBu), in 2-[4-(2 Hydroxyethyl)-1-piperazino]-ethansulfonic acid (HEPES) buffer and (B) by enzymatic hydrolysis after the addition of esterase-2 (EST2). Retrieved from [Link]

-

PubMed. (n.d.). Mechanism of the hydrolysis of 4-methylumbelliferyl-beta-D-glucoside by germinating and outgrowing spores of Bacillus species. Retrieved from [Link]

-

ResearchGate. (n.d.). The hydrolysis of 4-methylumbelliferyl oleate (4-MUO) by lipase. Retrieved from [Link]

-

Wikipedia. (n.d.). Arylsulfatase. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Methylumbelliferyl sulfate potassium salt, 98% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. biosynth.com [biosynth.com]

- 4. goldbio.com [goldbio.com]

- 5. 4-Methylumbelliferyl sulfate | C10H8O6S | CID 84843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylumbelliferyl sulfate sulfatase substrate 15220-11-8 [sigmaaldrich.com]

- 7. 4-Methylumbelliferyl sulfate sulfatase substrate 15220-11-8 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. EP2687598B1 - Method for assaying arylsulfatase activity - Google Patents [patents.google.com]

Principle of fluorogenic sulfatase assay using 4-MUS

An In-Depth Technical Guide to the Fluorogenic Sulfatase Assay Using 4-Methylumbelliferyl Sulfate (4-MUS)

Abstract

The enzymatic assay based on the fluorogenic substrate 4-Methylumbelliferyl Sulfate (4-MUS) is a cornerstone for quantifying sulfatase activity across various fields, from diagnosing lysosomal storage diseases to high-throughput screening in drug development. This guide provides a comprehensive overview of the biochemical principles, a detailed experimental protocol, and critical insights into data analysis and interpretation. We delve into the causality behind experimental choices, ensuring a robust and self-validating system for researchers, scientists, and drug development professionals.

The Core Principle: A Symphony of Enzymatic Action and pH-Dependent Fluorescence

Sulfatases (EC 3.1.6.-) are a class of enzymes that catalyze the hydrolysis of sulfate esters from a wide array of biological molecules.[1] The 4-MUS assay leverages this catalytic activity in a simple yet elegant manner. The substrate, 4-Methylumbelliferyl sulfate, is a non-fluorescent molecule. In the presence of a sulfatase, the enzyme cleaves the sulfate group from the 4-MUS molecule.[2][3][4] This enzymatic hydrolysis yields two products: an inorganic sulfate ion and, crucially, the highly fluorescent molecule 4-Methylumbelliferone (4-MU), also known as hymecromone.[2][5]

The rate of 4-MU production is directly proportional to the sulfatase activity in the sample.[2] This allows for a quantitative measurement of enzyme activity by monitoring the increase in fluorescence over time.

The Crucial Role of pH

The fluorescence of 4-MU is highly dependent on the pH of its environment.[5][6][7] The molecule contains a hydroxyl group that can be protonated at acidic or neutral pH, or deprotonated (anionic form) at alkaline pH. The anionic form is significantly more fluorescent.[5] The pKa of 4-MU's 7-hydroxyl group is approximately 7.8.[8][9]

Most sulfatases, particularly lysosomal sulfatases, exhibit optimal activity at acidic pH ranges (typically pH 4.6-5.6).[9][10][11] This presents a challenge, as the optimal pH for the enzyme is suboptimal for the fluorescence of the product. To overcome this, the assay is typically performed as an endpoint or discontinuous assay. The enzymatic reaction is allowed to proceed at the optimal acidic pH for the sulfatase, and then the reaction is terminated by adding a stop solution with a high pH (typically >10).[2][8] This alkaline environment deprotonates the 4-MU, maximizing its fluorescence for sensitive detection.[5][7][8]

The Enzymatic Reaction Pathway

The hydrolysis of 4-MUS by a sulfatase is a specific and measurable event that forms the basis of this assay. The following diagram illustrates this core principle.

Detailed Assay Protocol

-

Prepare 4-MU Standard Curve:

-

Set up Reaction Wells:

-

In separate wells of the same plate, set up the following in triplicate:

-

Sample Wells: 50 µL of enzyme/sample dilution.

-

No-Enzyme Control: 50 µL of assay buffer. This accounts for substrate auto-hydrolysis.

-

No-Substrate Control: 50 µL of enzyme/sample dilution. This accounts for background fluorescence from the sample.

-

-

-

Initiate and Incubate:

-

To the "Sample" and "No-Enzyme Control" wells, add 50 µL of a 2X working solution of 4-MUS prepared in the assay buffer. [2] * To the "No-Substrate Control" wells, add 50 µL of assay buffer. [2] * Mix gently and incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range. [2][12]

-

-

Stop Reaction:

-

Terminate the reaction by adding 100 µL of the Stop Solution to all wells (including the standard curve wells). [2]

-

-

Read Fluorescence:

Data Presentation and Analysis

Photophysical Properties of 4-Methylumbelliferone (4-MU)

The spectral properties of 4-MU are critical for designing the assay and selecting the appropriate instrument settings.

| Property | Value | Conditions | Reference |

| Excitation Max (λex) | ~360 nm | pH > 9 | [5] |

| ~320 nm | Low pH (1.97-6.72) | [5] | |

| 365 nm | 0.15 M glycine buffer, pH 10.2 | [5][8] | |

| Emission Max (λem) | ~449 nm | pH > 9 | [5] |

| 445 nm | 0.15 M glycine buffer, pH 10.2 | [5][8] | |

| pKa (7-hydroxyl group) | ~7.8 | [8][9] |

Calculating Sulfatase Activity

-

Correct for Background: For each sample, subtract the average relative fluorescence units (RFU) of the "No-Enzyme" and "No-Substrate" controls from the average RFU of the sample wells to obtain the net RFU. [2]2. Generate Standard Curve: Plot the RFU values for the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Determine Product Concentration: Use the linear regression equation to convert the net RFU for each sample into the concentration of 4-MU produced. [2][5]4. Calculate Enzyme Activity: The activity is typically expressed in units such as pmol of 4-MU produced per minute per mg of protein (pmol/min/mg). The calculation is as follows:

Activity = (Concentration of 4-MU (µM) * Reaction Volume (L)) / (Incubation Time (min) * Amount of Protein (mg))

Field-Proven Insights and Troubleshooting

Causality Behind Experimental Choices

-

Why a High pH Stop Solution? As established, the fluorescence of 4-MU is maximal at a pH well above its pKa of ~7.8. [7][8]Using a stop solution with a pH of 10.5 ensures that nearly all 4-MU molecules are in their highly fluorescent anionic form, maximizing the signal-to-noise ratio. [2][8]* Why Black Microplates? Black, opaque-walled plates are used to minimize light scattering and background fluorescence from adjacent wells, which is crucial for the sensitivity of fluorescence assays.

-

Linear Range is Key: The incubation time and enzyme concentration must be optimized to ensure the reaction rate is linear. If the reaction proceeds for too long or the enzyme concentration is too high, substrate depletion or product inhibition can occur, leading to an underestimation of the initial velocity. [12]

Potential Pitfalls and Solutions

-

Compound Interference: When screening compound libraries, the test compounds themselves may be fluorescent or may quench the fluorescence of 4-MU, leading to false positives or false negatives. [13][14][15]It is essential to run controls where the compound is incubated with the product (4-MU) in the absence of the enzyme to check for quenching effects.

-

Inner Filter Effect: At high concentrations, compounds (including the substrate or product) can absorb the excitation or emission light, leading to artificially low fluorescence readings. [14]This can be mitigated by working within a validated concentration range for all components.

-

Substrate Specificity: While 4-MUS is a widely used substrate for many sulfatases, it is considered a "pseudosubstrate" or a general arylsulfatase substrate. [10][16]Some sulfatases may show low or no activity towards 4-MUS. [10]It is important to validate that the enzyme of interest can effectively hydrolyze this substrate.

Conclusion

The fluorogenic sulfatase assay using 4-MUS is a powerful, sensitive, and adaptable method for quantifying sulfatase activity. [17][18]Its high sensitivity makes it particularly valuable for samples with low enzyme abundance, such as those from patient-derived tissues or cells. [17]By understanding the core principles of the enzymatic reaction, the critical pH-dependence of the fluorescent product, and by implementing a robust, self-validating protocol, researchers can generate high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this essential biochemical tool in research and drug development.

References

- An In-depth Technical Guide to the Fluorescent Properties of 4-Methylumbelliferone and its Isotopes. Benchchem.

- Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone. Analytical Letters.

- in vitro assay protocol for steroid sulfatase using 4-methyl-2-oxo-2H-chromen-7-yl sulfamate. Benchchem.

- 4-Methylumbelliferone (M1381) - Product Information Sheet. Sigma-Aldrich.

- Fluorometric Enzyme Assays. Creative Enzymes.

- Measurement of the arylsulphatase of Patella vulgata with 4-methylumbelliferone sulphate. PMC.

- A Rapid Two-Step Iduronate-2-Sulfatatse Enzymatic Activity Assay for MPSII Pharmacokinetic Assessment. PMC - NIH.

- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.

- What are the disadvantages of using a fluorogenic substrate for screening?. ResearchGate.

- EP2687598B1 - Method for assaying arylsulfatase activity. Google Patents.

- Effect of pH on the fluorescence of methylumbelliferone. ResearchGate.

- Characteristics of fluoroprobes for measuring intracellular pH. PubMed.

- Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH.

- A fluorogenic substrate for the continuous assaying of aryl sulfatases. PubMed.

- Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf.

- Chitosanase-catalyzed hydrolysis of 4-methylumbelliferyl beta-chitotrioside. PubMed.

- Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases. CDC Stacks.

- Immunoquantification of the Low Abundance Lysosomal Enzyme N-acetylgalactosamine 4-sulphatase. PubMed.

- Sulfatase-activated fluorophores for rapid discrimination of mycobacterial species and strains. PNAS.

- Principle of the 4-methylumbelliferyl-β-D-cellobioside (4-MUC)... ResearchGate.

- Hydrolysis of 4-methylumbelliferyl sulfate in periportal and pericentral areas of the liver lobule. PubMed.

- Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis. PMC - NIH.

- Arylsulfatase K, a Novel Lysosomal Sulfatase. PMC - NIH.

- An Expanded Set of Fluorogenic Sulfatase Activity Probes. PMC - NIH.

- Standard Operating Protocol for the iduronate-2-sulfatase (IDS) Enzymatic Assay. Semantic Scholar.

- A fluorogenic substrate for the continuous assaying of aryl sulfatases. ResearchGate.

- Development of a fluorometric microtiter plate-based enzyme assay for arylsulfatase B (MPS VI) using dried blood spots. PMC - NIH.

- Mechanism of the hydrolysis of 4-methylumbelliferyl-beta-D-glucoside by germinating and outgrowing spores of Bacillus species. PubMed.

- Mechanism of the hydrolysis of 4-methlyumbelliferyl-β-D-glucoside by germinating and outgrowing spores of Bacillus species. ResearchGate.

- Emerging Approaches for Fluorescence-Based Newborn Screening of Mucopolysaccharidoses. PMC - PubMed Central.

- A Rapid Two-Step Iduronate-2-Sulfatatse Enzymatic Activity Assay for MPSII Pharmacokinetic Assessment. ResearchGate.

- Sulfatase Activity Assay Kit (Colorimetric) (MAk276). Sigma-Aldrich.

- Analysis of N-acetylgalactosamine-4-sulfatase protein and kinetics in mucopolysaccharidosis type VI patients. NIH.

- Arylsulfatase G, a novel lysosomal sulfatase. PubMed.

- Arylsulfatase. Wikipedia.

- Analysis of N-acetylgalactosamine-4-sulfatase protein and kinetics in mucopolysaccharidosis type VI patients. PubMed.

- Sulfatase Activity Assay Kit (Colorimetric) (ab204731). Abcam.

- Bioluminescent Probes of Sulfatase Activity. PMC - NIH.

- Evaluation of Sulfatase-Directed Quinone Methide Traps for Proteomics. PMC - NIH.

- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed.

- Steroid sulfatase activity assay - units. ResearchGate.

- Enzymatic Assay of Sulfatase (EC 3.1.6.1.). Sigma-Aldrich.

- Sulfatase activities towards the regulation of cell metabolism and signaling in mammals. ResearchGate.

- Study identifies sulfatase, an enzyme that could be a potential drug target for inflammatory bowel disease (IBD) and colorectal cancer. Michigan Medicine.

- Study identifies sulfatase which could be a potential drug target for inflammatory bowel disease and colorectal cancer. University of Liverpool.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a fluorometric microtiter plate-based enzyme assay for arylsulfatase B (MPS VI) using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Rapid Two-Step Iduronate-2-Sulfatatse Enzymatic Activity Assay for MPSII Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Arylsulfatase G, a novel lysosomal sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 18. mdpi.com [mdpi.com]

4-Methylumbelliferone Sulfate: A Comprehensive Technical Guide to its Discovery, History, and Application as a Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical assays, the quest for sensitive, reliable, and efficient methods for enzyme activity detection is perpetual. Fluorogenic substrates, in particular, have revolutionized our ability to quantify enzymatic reactions with high precision. Among these, 4-Methylumbelliferone sulfate (4-MUS) has emerged as a cornerstone for the assay of sulfatases, a diverse family of enzymes crucial in various physiological and pathological processes. This technical guide provides an in-depth exploration of 4-MUS, from its historical roots and discovery to the intricacies of its application in sulfatase assays. We will delve into the chemical principles that govern its use, provide detailed experimental protocols, and discuss its limitations and the subsequent evolution of improved fluorogenic probes.

The Genesis of a Fluorogenic Probe: Discovery and Historical Context

The utility of 4-methylumbelliferone (4-MU) and its derivatives as fluorescent indicators stems from their inherent photophysical properties. The parent compound, 7-hydroxy-4-methylcoumarin, can be synthesized via the Pechmann condensation, a reaction discovered by Hans von Pechmann.[1] This method involves the acid-catalyzed reaction of a phenol with a β-keto ester.[1] The core structure of coumarin provides a scaffold for chemical modification, leading to a wide array of compounds with diverse applications, including pharmaceuticals and fluorescent dyes.[2][3]

The principle of using enzyme-labile protecting groups on fluorescent molecules to create "pro-fluorophores" or fluorogenic substrates became a powerful tool in enzymology. The concept is simple yet elegant: a non-fluorescent or poorly fluorescent molecule is chemically modified with a group that can be cleaved by a specific enzyme. This enzymatic action liberates the fluorophore, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.[4]

While the precise first synthesis and application of 4-Methylumbelliferone sulfate (4-MUS) as a sulfatase substrate is not definitively documented in a single seminal paper, its development can be situated within the broader context of the exploration of 4-methylumbelliferyl derivatives as fluorogenic substrates for a variety of hydrolytic enzymes in the mid-20th century. Derivatives of 4-methylumbelliferone were found to be excellent substrates for detecting enzymes like β-galactosidase and phosphatases.[4] The logical extension of this principle to sulfatases, by attaching a sulfate group to the 7-hydroxyl position of 4-methylumbelliferone, provided a novel and sensitive means to assay for this class of enzymes.

The Chemistry of Detection: Principle of the 4-MUS Assay

The 4-MUS assay is predicated on the enzymatic hydrolysis of the non-fluorescent 4-Methylumbelliferone sulfate by a sulfatase enzyme. The sulfatase cleaves the sulfate ester bond, releasing the highly fluorescent product, 4-methylumbelliferone (4-MU), and an inorganic sulfate ion.[5]

The fluorescence of 4-MU is highly dependent on pH. The hydroxyl group of 4-MU has a pKa of approximately 7.8.[6] At pH values below its pKa, the hydroxyl group is protonated, and the molecule exhibits weak fluorescence. However, at alkaline pH (typically above 9), the hydroxyl group is deprotonated to form the phenolate anion, which is the species that exhibits strong blue fluorescence upon excitation with ultraviolet light (typically around 360-365 nm), with an emission maximum around 445-460 nm.[4][5] This pH-dependent fluorescence is a critical consideration in the design of 4-MUS based assays.

Visualizing the Reaction:

Caption: Enzymatic hydrolysis of 4-MUS by sulfatase.

Synthesis of 4-Methylumbelliferone Sulfate

The precursor for 4-MUS, 4-methylumbelliferone, is typically synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate under acidic conditions.[7] The subsequent sulfation of the 7-hydroxyl group of 4-methylumbelliferone can be achieved using various sulfating agents, such as sulfuric acid or chlorosulfonic acid.[8]

Applications in Sulfatase Research

4-MUS is a broad-spectrum substrate that can be utilized to measure the activity of various arylsulfatases.[9][10] This includes steroid sulfatase, as well as lysosomal sulfatases. The assay's sensitivity makes it suitable for a range of applications, from basic research to clinical diagnostics.

Quantitative Data Summary:

| Enzyme | Source | Km (µM) for 4-MUS | Vmax | Reference |

| Arylsulfatase A | Human Placenta | - | - | [6] |

| Arylsulfatase B | Human Placenta | - | - | [6] |

| Steroid Sulfatase (STS) | - | - | - | [5] |

Experimental Protocols

Detailed Protocol for an In Vitro Steroid Sulfatase (STS) Assay:

This protocol provides a robust method for measuring the activity of steroid sulfatase using 4-MUS in a 96-well plate format.[5]

1. Materials and Reagents:

-

4-Methylumbelliferyl sulfate potassium salt (4-MUS)

-

4-Methylumbelliferone (4-MU) standard

-

Recombinant human steroid sulfatase or cell/tissue lysates

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)

-

Black, opaque 96-well microplates

2. Preparation of Solutions:

-

4-MUS Substrate Stock Solution (10 mM): Dissolve the 4-MUS potassium salt in sterile, deionized water. Aliquot and store at -20°C.

-

4-MU Standard Stock Solution (1 mM): Dissolve 4-MU in DMSO or methanol. Store in amber vials at -20°C.

-

Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5. Store at 4°C.

-

Stop Solution: Prepare 0.2 M glycine and adjust the pH to 10.5 with NaOH. Store at room temperature.

3. Generation of a 4-MU Standard Curve:

-

Prepare a series of dilutions of the 4-MU stock solution in Assay Buffer to create standards (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 µM).

-

To a 96-well plate, add 50 µL of each standard in triplicate.

-

Add 50 µL of Assay Buffer to each well.

-

Add 100 µL of Stop Solution to each well to simulate the final assay conditions.

-

Measure the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.

-

Plot the fluorescence intensity versus the concentration of 4-MU to generate a standard curve. The slope of this curve will be used to convert the rate of fluorescence change in the enzyme assay to the rate of product formation.

4. Enzyme Assay Protocol:

-

Dilute the STS enzyme preparation (recombinant enzyme or lysate) to the desired concentration in cold Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Set up the reaction plate:

-

Sample Wells: Add 50 µL of the diluted enzyme.

-

No-Enzyme Control: Add 50 µL of Assay Buffer.

-

No-Substrate Control: Add 50 µL of the diluted enzyme.

-

-

Initiate the reaction:

-

To the "Sample" and "No-Enzyme Control" wells, add 50 µL of a 2X working solution of 4-MUS in Assay Buffer (e.g., 200 µM for a final concentration of 100 µM).

-

To the "No-Substrate Control" wells, add 50 µL of Assay Buffer.

-

-

Incubation: Mix the plate gently and incubate at 37°C for a predetermined time (e.g., 15-60 minutes). This incubation time should be within the linear range of the reaction.

-

Stop the reaction: Terminate the reaction by adding 100 µL of the Stop Solution to all wells.

-

Read Fluorescence: Measure the fluorescence intensity in the microplate reader using the same settings as for the standard curve.

5. Data Analysis:

-

Subtract the fluorescence of the "No-Enzyme Control" and "No-Substrate Control" from the "Sample" wells.

-

Use the standard curve to convert the fluorescence readings into the amount of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Visualizing the Workflow:

Caption: General workflow for a sulfatase assay using 4-MUS.

Limitations and the Evolution of Improved Substrates

A significant drawback of the 4-MUS assay is the pH dependency of the fluorescence of its product, 4-MU.[6] Many sulfatases, particularly lysosomal sulfatases, have acidic pH optima.[11] To accurately measure the fluorescence of 4-MU, the reaction must be stopped by adding a highly alkaline buffer. This makes continuous monitoring of the enzyme reaction at its optimal pH impossible and necessitates an endpoint assay format.[6]

To address this limitation, a second-generation fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS) , was developed. The product of DiFMUS hydrolysis, 6,8-difluoro-4-methylumbelliferone (DiFMU), has a pKa of 4.9.[6] This lower pKa allows for the continuous assay of sulfatases that function optimally in acidic to neutral environments (pH 5.0-7.0) without the need for basification. Furthermore, DiFMUS has been shown to have a lower Km (up to 20-fold) and a greater Vmax for some arylsulfatases compared to 4-MUS, making it a more sensitive substrate.[6]

Logical Relationship of Substrate Development:

Caption: Evolution from 4-MUS to the improved substrate, DiFMUS.

Conclusion

4-Methylumbelliferone sulfate has been an invaluable tool in the study of sulfatases, providing a sensitive and relatively straightforward method for quantifying their activity. Its discovery and application marked a significant advancement in the field of enzymology. However, as with any scientific tool, it is essential to understand its limitations. The pH-dependent fluorescence of its product, 4-MU, presents a challenge for assaying enzymes with acidic optima. The development of next-generation substrates like DiFMUS has overcome this hurdle, enabling continuous and more sensitive measurements. For researchers and drug development professionals, a thorough understanding of the principles, protocols, and limitations of 4-MUS and its successors is crucial for designing robust experiments and accurately interpreting their results in the ongoing exploration of sulfatase biology and its role in health and disease.

References

-

Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

-

The Use of Fluorogenic Substrates To Measure Fungal Presence and Activity in Soil. (1998). Applied and Environmental Microbiology, 64(2), 645-650. [Link]

-

4-Methylumbelliferyl sulfate potassium salt, sulfatase substrate. (n.d.). SLS. Retrieved January 16, 2026, from [Link]

-

Experiment XI: Green Synthesis of a Fluorescent Coumarin (4-methylumbelliferone) Prepared by: Jacob Guorgui Learning Outcomes. (2020). Chegg. Retrieved January 16, 2026, from [Link]

-

A fluorogenic substrate for the continuous assaying of aryl sulfatases. (2005). ResearchGate. Retrieved January 16, 2026, from [Link]

-

A fluorogenic substrate for the continuous assaying of aryl sulfatases. (2005). Analytical Biochemistry, 340(1), 80-88. [Link]

-

Pechmann condensation. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Fluorogenic Substrates. (n.d.). Glycosynth. Retrieved January 16, 2026, from [Link]

-

Use of Fluorogenic Model Substrates for Extracellular Enzyme Activity (EEA) Measurement of Bacteria. (n.d.). In Current Methods in Aquatic Microbial Ecology. [Link]

-

Fluorescent β-GalactosidaseGalactosidase substrates. (n.d.). Interchim. Retrieved January 16, 2026, from [Link]

-

Fluorogenic substrates for the detection of microbial nitroreductases. (2005). ResearchGate. Retrieved January 16, 2026, from [Link]

-

A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). Molecules, 28(9), 3894. [Link]

-

Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. (2018). STAR Protocols, 1(3), 100208. [Link]

-

Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells. (2021). STAR Protocols, 2(1), 100263. [Link]

-

Current methods to analyze lysosome morphology, positioning, motility and function. (2020). International Journal of Molecular Sciences, 21(18), 6571. [Link]

-

Kinetics of Catalyzed Hydrolysis of 4-methylumbelliferyl Caprylate (MUCAP) Salmonella Reagent. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1540-1545. [Link]

-

Enzyme kinetics: the whole picture reveals hidden meanings. (2014). FEBS Journal, 281(2), 490-502. [Link]

-

Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid Under Microwave Irradiation. (2009). Asian Journal of Chemistry, 21(1), 499-503. [Link]

-

Kinetics of catalyzed hydrolysis of 4-methylumbelliferyl caprylate (MUCAP) salmonella reagent. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Enzyme Kinetics 101: Michaelis-Menten Equation and Vmax. (2025). Patsnap. Retrieved January 16, 2026, from [Link]

Sources

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Solved Experiment XI: Green Synthesis of a Fluorescent | Chegg.com [chegg.com]

- 9. scientificlabs.com [scientificlabs.com]

- 10. 4-甲基伞形酮硫酸盐 钾盐 sulfatase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 4-Methylumbelliferone Sulfate in Aqueous and Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-methylumbelliferone sulfate (4-MUS), a crucial fluorogenic substrate in various biochemical assays. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of 4-MUS, its solubility in different solvent systems, and detailed methodologies for its experimental determination.

Introduction: The Significance of 4-Methylumbelliferone and its Sulfated Form

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin derivative that exhibits pH-dependent fluorescence. Upon enzymatic cleavage of a substrate containing the 4-MU moiety, the liberated 4-methylumbelliferone fluoresces strongly under alkaline conditions, providing a sensitive method for measuring enzyme activity. The sulfated form, 4-methylumbelliferone sulfate (4-MUS), is a non-fluorescent precursor that serves as a substrate for sulfatase enzymes.[1][2] The enzymatic hydrolysis of 4-MUS yields 4-methylumbelliferone and an inorganic sulfate, making it an invaluable tool for the continuous measurement of aryl sulfatase activity.[3][4]

Understanding the solubility of 4-MUS is paramount for its effective use in experimental settings. Proper dissolution is the first critical step in ensuring accurate and reproducible results in high-throughput screening, enzyme kinetics, and other cell-based assays. This guide will explore the factors governing its solubility and provide practical protocols for its determination.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 4-methylumbelliferone sulfate, several key physicochemical parameters are at play.

Molecular Structure and Polarity

4-Methylumbelliferone sulfate is an organic salt, typically available as a potassium salt.[5] The molecule consists of a relatively nonpolar coumarin core and a highly polar, ionizable sulfate group.[6] This amphipathic nature means its solubility is highly dependent on the polarity of the solvent. The presence of the sulfate group significantly increases its polarity compared to the parent compound, 4-methylumbelliferone.

The Critical Role of the Sulfate Group

The sulfate group (-OSO₃⁻) is the primary driver of the aqueous solubility of 4-MUS. Being a strong acid, the sulfate group is deprotonated at physiological pH, rendering the molecule negatively charged. This allows for strong ion-dipole interactions with polar solvents like water.

pKa and its Influence on Aqueous Solubility

The acid dissociation constant (pKa) is a critical determinant of a compound's solubility in aqueous solutions, as it dictates the ionization state at a given pH. While the pKa of the hydroxyl group of 4-methylumbelliferone is approximately 7.8, the pKa of the sulfate group in 4-MUS is expected to be much lower, characteristic of a strong acid. This means that over a wide physiological pH range, the sulfate group will be ionized, contributing to its water solubility.

It is important to note that the fluorescence of the hydrolysis product, 4-methylumbelliferone, is highly pH-dependent, with maximum fluorescence observed in the pH range of 9-10. This is a crucial consideration when designing solubility assays that rely on fluorescence detection.

Solubility Profile of 4-Methylumbelliferone Sulfate

The solubility of 4-methylumbelliferone sulfate varies significantly between aqueous and organic solvents due to its ionic nature.

Aqueous Solubility

4-Methylumbelliferyl sulfate potassium salt is soluble in water.[1][2] Published data indicates a solubility of 5 mg/mL in water, yielding a clear, colorless solution.[2] The solubility of sulfated compounds in water is influenced by factors such as temperature and the presence of other salts (the common-ion effect). For most salts, solubility in water increases with temperature.

Organic Solvent Solubility

Comparative Solubility Data

For context, the solubility of the parent compound, 4-methylumbelliferone, is presented below. The absence of the highly polar sulfate group results in a starkly different solubility profile.

| Solvent | 4-Methylumbelliferone Solubility | 4-Methylumbelliferyl Sulfate Potassium Salt Solubility |

| Water | Practically insoluble/Slightly soluble | Soluble (5 mg/mL)[2] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Data not readily available |

| Dimethylformamide (DMF) | ~30 mg/mL | Data not readily available |

| Ethanol | ~0.25 mg/mL (slightly soluble) | Expected to be poorly soluble/insoluble[7][8] |

| Methanol | Soluble | Data not readily available |

| Acetic Acid | Soluble | Data not readily available |

| Ether | Slightly soluble | Insoluble |

| Chloroform | Slightly soluble | Insoluble |

Data for 4-Methylumbelliferone sourced from multiple references.

Experimental Determination of Solubility

Given the limited publicly available data on the solubility of 4-methylumbelliferyl sulfate in organic solvents, experimental determination is often necessary. The following sections provide detailed protocols for assessing solubility.

Logical Workflow for Solubility Testing

A systematic approach is crucial for accurately determining the solubility of 4-MUS. The following diagram outlines a logical workflow.

Caption: A logical workflow for the experimental determination of 4-MUS solubility.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12]

Protocol:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 4-methylumbelliferyl sulfate potassium salt to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, DMSO). The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully collect the supernatant. For accurate results, it is recommended to centrifuge the samples and then filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

-

Quantification of Solute Concentration:

-

The concentration of 4-MUS in the clear supernatant can be determined using a suitable analytical method.

-

Quantification by Fluorescence Spectroscopy after Enzymatic Hydrolysis

Due to the non-fluorescent nature of 4-MUS, a direct fluorescence measurement is not possible. However, its concentration can be determined by enzymatic conversion to the fluorescent 4-methylumbelliferone.

Protocol:

-

Prepare a Standard Curve:

-

Prepare a series of known concentrations of 4-methylumbelliferone in the same solvent as the sample.

-

-

Enzymatic Reaction:

-

To an aliquot of the supernatant from the shake-flask experiment, add a sufficient amount of a suitable sulfatase enzyme (e.g., arylsulfatase).

-

Incubate the reaction mixture under optimal conditions (pH, temperature) for the enzyme to ensure complete conversion of 4-MUS to 4-methylumbelliferone.

-

-

Fluorescence Measurement:

-

After the reaction is complete, adjust the pH of the solution to an alkaline range (pH 9-10) to maximize the fluorescence of 4-methylumbelliferone.

-

Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~450 nm).

-

-

Concentration Calculation:

-

Determine the concentration of 4-methylumbelliferone in the sample by comparing its fluorescence to the standard curve.

-

From this, calculate the original concentration of 4-MUS in the supernatant.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and accurate method for quantifying the concentration of 4-MUS without the need for enzymatic conversion.

Protocol:

-

Prepare a Standard Curve:

-

Prepare a series of known concentrations of 4-methylumbelliferyl sulfate potassium salt in the mobile phase.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant from the shake-flask experiment onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

-

Use a suitable mobile phase and detector (e.g., UV detector at a wavelength where 4-MUS absorbs).

-

-

Concentration Calculation:

-

Determine the concentration of 4-MUS in the sample by comparing the peak area to the standard curve.

-

Factors Influencing 4-MUS Solubility and Experimental Considerations

Several factors can influence the solubility of 4-methylumbelliferone sulfate and should be carefully controlled during experimental procedures.

Temperature

The solubility of most solid solutes in liquid solvents increases with temperature.[13] Therefore, it is crucial to perform and report solubility measurements at a defined and constant temperature. For drug development and biological research, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are most relevant.

pH of Aqueous Solutions

The ionization state of the sulfate group of 4-MUS is largely independent of pH in the typical biological range. However, the pH of the solution can influence the stability of the compound and the fluorescence of its hydrolysis product. It is essential to use buffered solutions to maintain a constant pH during aqueous solubility determination.

Purity of the Compound and Solvents

The presence of impurities in either the 4-MUS sample or the solvents can affect the measured solubility. It is recommended to use high-purity reagents for accurate and reproducible results.

Conclusion

4-Methylumbelliferone sulfate is a vital tool in biochemical research, and a thorough understanding of its solubility is essential for its effective application. Its solubility is dominated by the highly polar sulfate group, rendering it readily soluble in aqueous solutions but poorly soluble in nonpolar organic solvents. While quantitative data for its solubility in polar aprotic solvents like DMSO is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine this critical parameter. By carefully controlling experimental conditions and employing appropriate analytical techniques, scientists can ensure the accurate and reliable use of 4-methylumbelliferone sulfate in their research endeavors.

References

-

Fisher Scientific. 4-Methylumbelliferyl sulfate potassium salt, 98%. [Link]

-

Sciencemadness Wiki. Potassium sulfate. [Link]

-

Wikipedia. Potassium sulfate. [Link]

-

PubChem. 4-Methylumbelliferyl sulfate. [Link]

-

Lab Supplies. 4-Methylumbelliferyl sulfate potassium salt, sulfatase substrate. [Link]

-

ResearchGate. Experimental correlation between the pKa value of sulfonphthaleins with the nature of the substituents groups. [Link]

-

Canada College. Solubility test for Organic Compounds. [Link]

-

ResearchGate. Determination of the dissociation constants of sulfonated azo dyes by capillary zone electrophoresis and spectrophotometry methods. [Link]

-

Scientific Bioprocessing. Fluorescence Monitoring in Shake Flasks. [Link]

-

Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

-

ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

NIH National Library of Medicine. Development of Methods for the Determination of pKa Values. [Link]

-

The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Journal of Chemical & Engineering Data. Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. [Link]

-

MDPI. Determination of the Extraction, Physicochemical Characterization, and Digestibility of Sulfated Polysaccharides in Seaweed—Porphyra haitanensis. [Link]

-

ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

gChem Global. DMSO. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

IUPAC-NIST Solubility Data Series. SOLUBILITY DATA SERIES. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-Methylumbelliferyl sulfate potassium salt, 98% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. phosphatase substrate, fluorogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. 4-甲基伞形酮硫酸盐 钾盐 sulfatase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 6. nupeg.ufrn.br [nupeg.ufrn.br]

- 7. Potassium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 8. Potassium sulfate - Wikipedia [en.wikipedia.org]

- 9. gchemglobal.com [gchemglobal.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Molar Extinction Coefficient of 4-Methylumbelliferone Sulfate

This guide provides an in-depth exploration of the molar extinction coefficient of 4-Methylumbelliferone sulfate (4-MUS), a crucial parameter for researchers and professionals in drug development and biochemical research. We will delve into the theoretical underpinnings, a detailed experimental protocol for its determination, and the practical implications of this value in scientific assays.

Introduction: The Significance of 4-Methylumbelliferone Sulfate in Research

4-Methylumbelliferone sulfate (4-MUS) is a non-fluorescent substrate widely utilized in the scientific community to assay the activity of various sulfatase enzymes.[1][2] Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters, and their activity is implicated in numerous physiological and pathological processes, making them attractive targets for drug development. The enzymatic cleavage of 4-MUS by a sulfatase yields two products: a sulfate group and the highly fluorescent compound 4-Methylumbelliferone (4-MU).[3][4] The intensity of the fluorescence emitted by 4-MU is directly proportional to the enzymatic activity, providing a sensitive method for its quantification.

While fluorometric assays are common, understanding the spectrophotometric properties of the substrate, 4-MUS, is paramount for a comprehensive understanding of the assay kinetics and for quality control of the substrate itself. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a fundamental constant in this regard.

The Molar Extinction Coefficient and the Beer-Lambert Law

The relationship between absorbance, concentration, and the molar extinction coefficient is described by the Beer-Lambert Law. This principle states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (in units of M⁻¹cm⁻¹)

-

c is the molar concentration of the absorbing species (in M or mol/L)

-

l is the path length of the cuvette (typically 1 cm)

A precise knowledge of the molar extinction coefficient of 4-MUS is essential for accurately determining its concentration in solution, which is a prerequisite for reliable and reproducible enzymatic assays.